
N-(3,4-dichlorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)butanamide, also known as Baclofen, is a chemical compound that is commonly used in scientific research. It is a derivative of gamma-aminobutyric acid (GABA) and acts as an agonist at GABA-B receptors. Baclofen has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders such as spasticity and epilepsy. In
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)butanamide has a wide range of scientific research applications, particularly in the field of neuroscience. It has been studied for its potential therapeutic uses in the treatment of neurological disorders such as spasticity, epilepsy, and addiction. N-(3,4-dichlorophenyl)butanamide has also been studied for its potential use as a neuroprotective agent in the treatment of traumatic brain injury and stroke.
Mécanisme D'action
N-(3,4-dichlorophenyl)butanamide acts as an agonist at GABA-B receptors, which are located in the central nervous system. When N-(3,4-dichlorophenyl)butanamide binds to these receptors, it causes a decrease in the release of neurotransmitters such as dopamine and glutamate, resulting in a decrease in neuronal excitability. This mechanism of action is thought to be responsible for N-(3,4-dichlorophenyl)butanamide's therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)butanamide has a number of biochemical and physiological effects, including a decrease in muscle spasticity, a decrease in seizure activity, and a decrease in drug craving and withdrawal symptoms. N-(3,4-dichlorophenyl)butanamide has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)butanamide has a number of advantages for use in lab experiments, including its well-characterized mechanism of action and its availability as a pure compound. However, N-(3,4-dichlorophenyl)butanamide also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Orientations Futures
There are a number of future directions for research on N-(3,4-dichlorophenyl)butanamide, including the development of more selective GABA-B receptor agonists, the investigation of N-(3,4-dichlorophenyl)butanamide's potential as a treatment for other neurological disorders such as Parkinson's disease and multiple sclerosis, and the exploration of N-(3,4-dichlorophenyl)butanamide's potential as a neuroprotective agent in the treatment of traumatic brain injury and stroke. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)butanamide and its potential for off-target effects.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)butanamide can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. This method results in the formation of N-(3,4-dichlorophenyl)butanamide as a white crystalline powder.
Propriétés
Numéro CAS |
2150-95-0 |
|---|---|
Nom du produit |
N-(3,4-dichlorophenyl)butanamide |
Formule moléculaire |
C10H11Cl2NO |
Poids moléculaire |
232.1 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
Clé InChI |
NNIIRGXUFKHOKI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canonique |
CCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Autres numéros CAS |
2150-95-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



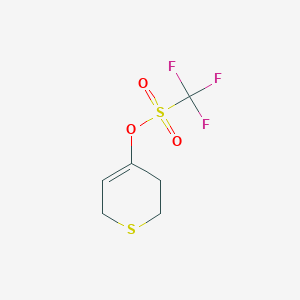



![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
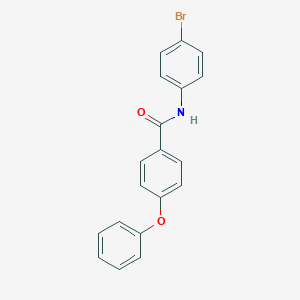
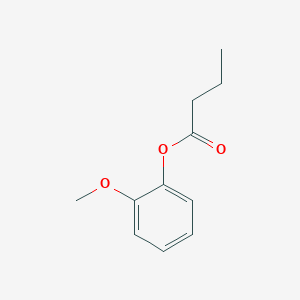

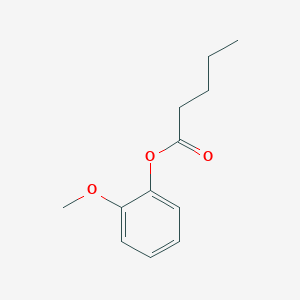
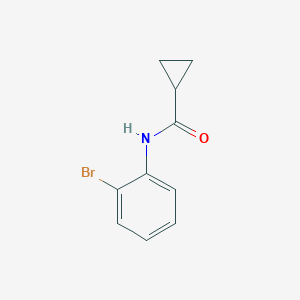
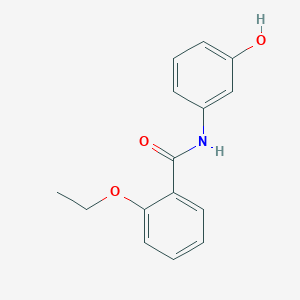
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
